REACTION_CXSMILES
|
N[C:2]1[C:6]2=[N:7][CH:8]=[C:9]([Cl:11])[CH:10]=[C:5]2[O:4][C:3]=1C(OCC)=O.Cl.C([O-])(O)=[O:19].[Na+]>>[Cl:11][C:9]1[CH:10]=[C:5]2[O:4][CH2:3][C:2](=[O:19])[C:6]2=[N:7][CH:8]=1 |f:2.3|
|
Name
|
ethyl 3-amino-6-chlorofuro[3,2-b]pyridine-2-carboxylate
|
Quantity
|
0.81 g
|
Type
|
reactant
|
Smiles
|
NC1=C(OC=2C1=NC=C(C2)Cl)C(=O)OCC
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 h
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel eluting with a gradient of 0% to 100% EtOAc in DCM
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C(=NC1)C(CO2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.68 mmol | |
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |